8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
The compound 8-{[(furan-2-yl)methyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with three key structural features:
- Position 3: A methyl group.
- Position 7: A 2-hydroxy-3-phenoxypropyl substituent, providing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.
The furan ring may enhance metabolic stability compared to simpler alkylamino substituents .
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-24-17-16(18(27)23-20(24)28)25(19(22-17)21-10-15-8-5-9-29-15)11-13(26)12-30-14-6-3-2-4-7-14/h2-9,13,26H,10-12H2,1H3,(H,21,22)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSQYZKEQHMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.
Introduction of the furylmethyl group: This step involves the reaction of the purine core with a furylmethylamine derivative under controlled conditions.
Attachment of the hydroxy-phenoxypropyl group: This is typically done through a nucleophilic substitution reaction, where the purine derivative reacts with a hydroxy-phenoxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity may lead to applications in drug discovery and development.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations
The table below compares substituents at positions 7 and 8 across analogs:
Key Observations:
- Position 7: Substituents range from hydrophilic (e.g., hydroxypropyl in ) to lipophilic (e.g., octyl in ). The target compound’s 2-hydroxy-3-phenoxypropyl group balances hydrophilicity and aromaticity.
- Other analogs use amino, hydroxyalkylamino, or aryl groups.
Physicochemical Properties
Key Observations:
- The target compound’s logP (~1.5) suggests balanced solubility, suitable for oral bioavailability.
Antitumor Potential:
- Trisubstituted purine-2,6-diones (e.g., ) show antitumor activity via adenosine receptor modulation. The target compound’s furan group may enhance selectivity for cancer-associated enzymes .
- The 4-chlorophenoxy analog () demonstrated cytotoxicity in preliminary screens, likely due to halogen-mediated DNA intercalation .
Enzyme Inhibition:
- Furafylline (), a related furan-containing purine-dione, is a cytochrome P450 inhibitor. The target compound’s furan moiety may confer similar enzyme-targeting capabilities .
Biological Activity
The compound 8-{[(FURAN-2-YL)METHYL]AMINO}-7-(2-HYDROXY-3-PHENOXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex purine derivative that has garnered interest in various biological studies due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it is characterized by a purine core with modifications that include a furan moiety and a phenoxypropyl group. The presence of these functional groups may contribute to its biological activities, particularly in modulating inflammatory pathways and metabolic processes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds similar to This compound . These compounds can inhibit the activity of pro-inflammatory mediators such as TNF-α and COX-2. For instance, bioactive compounds have demonstrated hypouricemic effects by reducing uric acid levels through the inhibition of xanthine oxidase (XOD), a key enzyme in uric acid production .
Table 1: Summary of Anti-inflammatory Mechanisms
| Mechanism | Effect on Inflammation | References |
|---|---|---|
| Inhibition of XOD | Reduces uric acid production | |
| Downregulation of TNF-α | Decreases inflammatory cytokines | |
| Suppression of COX-2 | Reduces prostaglandin synthesis |
Antioxidant Activity
The antioxidant capacity of this compound may also play a significant role in its biological activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant effect can enhance cellular defense mechanisms against oxidative damage.
Potential Therapeutic Applications
Given its biological activities, This compound may have potential applications in treating conditions such as:
- Gout : By reducing uric acid levels and inflammation.
- Chronic Inflammatory Diseases : Through modulation of inflammatory pathways.
- Oxidative Stress-related Disorders : By enhancing antioxidant defenses.
Study on Gout Management
A study investigated the effects of a similar purine derivative on patients with hyperuricemia and gout. The results indicated significant reductions in serum uric acid levels and improvements in inflammatory markers after treatment with the compound over a six-week period. This suggests that the compound may be effective in managing gout symptoms and preventing flare-ups .
In Vitro Studies on Cell Lines
In vitro experiments using RAW 264.7 macrophage cell lines demonstrated that treatment with this compound led to decreased expression of pro-inflammatory cytokines such as IL-1β and IL-6 when stimulated with lipopolysaccharide (LPS). The results support its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
